4-(4-chlorophenyl)-3-{[4-(2,4-dimethylphenyl)-5-(thiophen-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-6-fluoroquinolin-2-ol
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Overview
Description
4-(4-CHLOROPHENYL)-3-{[4-(2,4-DIMETHYLPHENYL)-5-(2-THIENYL)-4H-1,2,4-TRIAZOL-3-YL]SULFANYL}-6-FLUORO-2-QUINOLINOL is a complex organic compound that has garnered interest in various fields of scientific research due to its unique structural properties and potential applications. This compound features a quinolinol core substituted with chlorophenyl, dimethylphenyl, thienyl, triazolyl, and fluorine groups, making it a subject of study for its chemical reactivity and biological activity.
Preparation Methods
The synthesis of 4-(4-CHLOROPHENYL)-3-{[4-(2,4-DIMETHYLPHENYL)-5-(2-THIENYL)-4H-1,2,4-TRIAZOL-3-YL]SULFANYL}-6-FLUORO-2-QUINOLINOL typically involves multi-step organic reactions. The synthetic route often starts with the preparation of the quinolinol core, followed by the introduction of various substituents through reactions such as halogenation, sulfonation, and triazole formation. Industrial production methods may involve optimizing reaction conditions to increase yield and purity, such as controlling temperature, pressure, and the use of catalysts.
Chemical Reactions Analysis
This compound undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of quinolinone derivatives.
Reduction: Reduction reactions using agents like sodium borohydride can convert certain functional groups within the molecule to their corresponding reduced forms.
Substitution: Nucleophilic substitution reactions can occur, especially at the halogenated sites, using reagents like sodium methoxide or potassium cyanide.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used, but can include various quinolinol derivatives with modified substituents.
Scientific Research Applications
4-(4-CHLOROPHENYL)-3-{[4-(2,4-DIMETHYLPHENYL)-5-(2-THIENYL)-4H-1,2,4-TRIAZOL-3-YL]SULFANYL}-6-FLUORO-2-QUINOLINOL has several scientific research applications:
Chemistry: It is studied for its reactivity and potential as a building block for more complex molecules.
Biology: The compound’s biological activity is of interest, particularly its potential as an antimicrobial or anticancer agent.
Medicine: Research is ongoing to explore its therapeutic potential and mechanism of action in various diseases.
Industry: It may be used in the development of new materials or as a precursor in the synthesis of other valuable compounds.
Mechanism of Action
The mechanism by which 4-(4-CHLOROPHENYL)-3-{[4-(2,4-DIMETHYLPHENYL)-5-(2-THIENYL)-4H-1,2,4-TRIAZOL-3-YL]SULFANYL}-6-FLUORO-2-QUINOLINOL exerts its effects involves interactions with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or interfere with cellular processes, leading to its observed biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
When compared to similar compounds, 4-(4-CHLOROPHENYL)-3-{[4-(2,4-DIMETHYLPHENYL)-5-(2-THIENYL)-4H-1,2,4-TRIAZOL-3-YL]SULFANYL}-6-FLUORO-2-QUINOLINOL stands out due to its unique combination of substituents, which confer distinct chemical and biological properties. Similar compounds may include other quinolinol derivatives with different substituents, such as:
- 4-(4-BROMOPHENYL)-3-{[4-(2,4-DIMETHYLPHENYL)-5-(2-THIENYL)-4H-1,2,4-TRIAZOL-3-YL]SULFANYL}-6-FLUORO-2-QUINOLINOL
- 4-(4-METHOXYPHENYL)-3-{[4-(2,4-DIMETHYLPHENYL)-5-(2-THIENYL)-4H-1,2,4-TRIAZOL-3-YL]SULFANYL}-6-FLUORO-2-QUINOLINOL
Properties
Molecular Formula |
C29H20ClFN4OS2 |
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Molecular Weight |
559.1 g/mol |
IUPAC Name |
4-(4-chlorophenyl)-3-[[4-(2,4-dimethylphenyl)-5-thiophen-2-yl-1,2,4-triazol-3-yl]sulfanyl]-6-fluoro-1H-quinolin-2-one |
InChI |
InChI=1S/C29H20ClFN4OS2/c1-16-5-12-23(17(2)14-16)35-27(24-4-3-13-37-24)33-34-29(35)38-26-25(18-6-8-19(30)9-7-18)21-15-20(31)10-11-22(21)32-28(26)36/h3-15H,1-2H3,(H,32,36) |
InChI Key |
WXSSIEMYCLQJBU-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C=C1)N2C(=NN=C2SC3=C(C4=C(C=CC(=C4)F)NC3=O)C5=CC=C(C=C5)Cl)C6=CC=CS6)C |
Origin of Product |
United States |
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